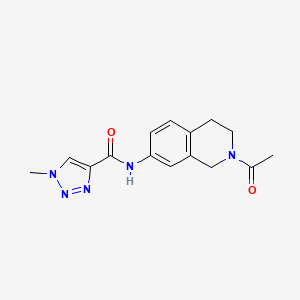

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a hybrid scaffold combining a 1,2,3,4-tetrahydroisoquinoline moiety acetylated at the 2-position and a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. The tetrahydroisoquinoline core is known for its bioactivity in neurological and anticancer contexts, while the triazole carboxamide unit contributes to hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-10(21)20-6-5-11-3-4-13(7-12(11)8-20)16-15(22)14-9-19(2)18-17-14/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYYSCMILJOHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

Triazole Formation:

Amidation: Finally, the carboxamide group is introduced through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially yielding various reduced forms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Reduced triazole or tetrahydroisoquinoline derivatives.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetrahydroisoquinoline and triazole systems.

Biology

Biologically, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, the compound’s unique properties could be harnessed in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, while the triazole ring could inhibit enzymes or modulate protein-protein interactions. These interactions can lead to changes in cellular signaling pathways, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the 1H-1,2,3-Triazole-4-Carboxamide Family

The compound shares a core skeleton with several derivatives reported in crystallographic and synthetic studies. Key analogs include:

Key Observations :

Isomeric and Functional Group Variations

- 1,2,4-Triazole vs. 1,2,3-Triazole : A patent () describes a compound with a 1-methyl-1H-1,2,4-triazole-3-yl group, which alters hydrogen-bonding patterns and ring stability compared to the 1,2,3-triazole in the target compound. This isomerism impacts target selectivity and solubility .

- Amide Substituents: The hydroxyethyl group in ZIPSEY enhances water solubility, whereas the tetrahydroisoquinoline in the target compound may prioritize lipophilicity for membrane penetration .

Crystallographic and Computational Tools

The structural characterization of analogs relies heavily on SHELX software (e.g., SHELXL for refinement, SHELXS for solution), as seen in CSD entries like ZIPSEY and LELHOB . WinGX and ORTEP are used for visualization and geometry analysis, ensuring accurate intermolecular interaction mapping (e.g., H-bonding in ZIPSEY) .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's structure includes a tetrahydroisoquinoline core with an acetyl group and a triazole moiety. Its molecular formula is with a molecular weight of approximately 272.31 g/mol. The presence of the triazole ring enhances its biological activity by allowing interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H16N4O2 |

| Molecular Weight | 272.31 g/mol |

| CAS Number | [To be determined] |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been observed to:

- Inhibit Enzymes : The compound may inhibit key enzymes involved in cancer progression and neurodegenerative diseases.

- Modulate Neurotransmitter Systems : It potentially affects dopamine and serotonin pathways, which are critical in the treatment of neurological disorders.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its effectiveness in inhibiting cell proliferation in breast cancer models.

- Neuroprotective Effects : The compound has shown promise in protecting dopaminergic neurons from oxidative stress and inflammation. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the tetrahydroisoquinoline class:

- Neuroprotective Properties : A study published in ScienceDirect highlighted that derivatives similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-triazole exhibited anti-inflammatory properties and protected dopaminergic neurons from degeneration induced by neurotoxic agents .

- Cytotoxicity Against Cancer Cells : Research indicated that compounds with similar structural features were effective against various cancer cell lines. For example, a derivative demonstrated significant inhibition of cell growth in human breast cancer cells .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain analogs could effectively inhibit enzymes associated with tumor progression and metastasis .

Q & A

Q. Docking Workflow :

- Prepare the ligand (target compound) by optimizing its 3D structure using DFT or molecular mechanics.

- Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding affinity (ΔG) and interaction maps (e.g., hydrogen bonds with catalytic residues) .

Validation : Cross-reference docking results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine computational models .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables (temperature, solvent ratio, catalyst loading). For example, vary acetic acid concentration (50–100%) and reaction time (1–3 hours) to maximize cyclization efficiency .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., HgO stoichiometry vs. yield) to identify optimal conditions .

- High-Throughput Screening : Automate parallel reactions in microtiter plates to rapidly assess solvent/catalyst combinations .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or bioactivity)?

- Methodological Answer :

Q. Data Triangulation :

- Replicate experiments under identical conditions.

- Validate purity via HPLC-MS to rule out byproduct interference .

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity) contributing to yield discrepancies .

Mechanistic Studies : Use in situ IR or NMR to monitor intermediate formation and identify kinetic bottlenecks .

Methodological Resources

- Synthetic Protocols : Refer to Zadorozhnii et al. (2019) for cyclization strategies and spectral validation .

- Computational Tools : Leverage ICReDD’s reaction path search methods for quantum chemical calculations .

- Experimental Design : Apply CRDC frameworks (e.g., RDF2050112) for reactor design and process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.